rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester involves multiple steps, starting from the appropriate retinoic acid derivatives. The process typically includes esterification reactions, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides under controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other retinoic acid derivatives and related compounds.
Biology: Studied for its role in cellular differentiation and gene expression regulation.
Industry: Utilized in the production of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene expression regulation. This binding leads to the activation or repression of target genes, resulting in various biological effects such as cellular differentiation, proliferation, and apoptosis.
Comparison with Similar Compounds
9-cis-Retinoic Acid: A related compound with similar biological activities but different chemical properties.
All-trans-Retinoic Acid: Another retinoic acid derivative with distinct molecular targets and pathways.
13-cis-Retinoic Acid: A retinoic acid isomer with unique therapeutic applications.
Uniqueness: rac 4-Hydroxy-9-cis-retinoic Acid Methyl Ester is unique due to its specific chemical structure, which allows it to interact with retinoic acid receptors in a distinct manner.
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14,19,22H,12-13H2,1-6H3/b9-7+,11-10+,15-8-,16-14+ |
InChI Key |
RLAYPMFOLMBAIN-WNACIYAKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)OC)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Origin of Product |
United States |
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